2-Phenoxyethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-Phenoxyethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining phenoxyethyl groups with chlorophenyl and dichlorophenyl derivatives.
Cyclization: Formation of the hexahydroquinoline ring structure.
Esterification: Introduction of the carboxylate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the phenoxyethyl or quinoline moieties.
Reduction: Reduction reactions could affect the chlorophenyl groups.
Substitution: Halogen atoms in the chlorophenyl groups may be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development:
Antimicrobial Activity: Investigated for its activity against various microbial strains.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific biological target. Generally, it may involve:
Molecular Targets: Binding to enzymes, receptors, or DNA.
Pathways: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine.
Phenoxyethyl Compounds: Including various phenoxy herbicides.
Uniqueness
The unique combination of phenoxyethyl, chlorophenyl, and dichlorophenyl groups in this compound may confer distinct biological activities and chemical properties, making it a valuable subject of study in various fields.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
2-phenoxyethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26Cl3NO4/c1-18-27(31(37)39-15-14-38-22-6-3-2-4-7-22)28(23-8-5-9-24(33)30(23)34)29-25(35-18)16-20(17-26(29)36)19-10-12-21(32)13-11-19/h2-13,20,28,35H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCJLMDAEKOYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=C(C(=CC=C4)Cl)Cl)C(=O)OCCOC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26Cl3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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